Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate
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Overview
Description
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is a chemical compound with the molecular formula C10H19O5P. It is known for its unique structure, which includes an oxirane ring and a phosphonate group. This compound is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Diols.
Substitution: Phosphonate esters and amides.
Scientific Research Applications
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and as a potential inhibitor.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate involves its interaction with molecular targets through its reactive oxirane ring and phosphonate group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- Dimethyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- Diphenyl trans-(3-Acetyl-2-oxiranyl)phosphonate
Uniqueness
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is unique due to its specific isopropyl groups, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it particularly useful in certain chemical reactions and applications where these properties are advantageous .
Biological Activity
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is a phosphonate compound notable for its unique oxirane (epoxide) structure combined with an acetyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C11H19O4P, with a molecular weight of approximately 250.23 g/mol. The presence of the diisopropyl group enhances its lipophilicity, which may improve its solubility in organic solvents and biological membranes, potentially influencing its biological activity.
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, phosphonate prodrugs have been shown to enhance the bioavailability and efficacy of various anticancer agents. In vitro assays demonstrated that phosphonates can increase cell permeability and exhibit cytotoxic effects against several cancer cell lines, including glioblastoma and lung cancer .
Table 1: IC50 Values for Selected Cancer Cell Lines
Cell Line | IC50 (nM) |
---|---|
CCF-STTG1 | 10.0 ± 0.0031 |
T98G | 11.5 ± 0.0013 |
H1299 | 52.4 ± 0.0037 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic potential for compounds similar to this compound in cancer treatment .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the oxirane structure may play a crucial role in its reactivity and interaction with biological macromolecules. The epoxide group can undergo nucleophilic attack by cellular nucleophiles, potentially leading to the modification of proteins or nucleic acids, which could disrupt cellular functions and induce apoptosis in cancer cells .
Study on Anticancer Properties
In a study examining the antitumor effects of phosphonates, this compound was tested alongside other phosphonates in various cancer models. The results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The study highlighted the importance of structural modifications in enhancing the biological activity of phosphonates .
Applications in Drug Design
This compound serves as a versatile intermediate in organic synthesis and drug development. Its ability to act as a prodrug allows for improved pharmacokinetic properties when used in therapeutic formulations. Research indicates that prodrugs based on phosphonates can achieve higher oral bioavailability and enhanced activity against pathogens, including those responsible for tuberculosis and malaria .
Properties
Molecular Formula |
C10H19O5P |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
1-[(2R,3R)-3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3/t9-,10-/m1/s1 |
InChI Key |
XNSASXFQYQSLRP-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)OP(=O)([C@@H]1[C@H](O1)C(=O)C)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Origin of Product |
United States |
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